Cytotoxicity Potency: 4-Methylphenyl vs. 4-Phenyl Substitution on the Thiazole Ring
The 4-phenyl analog 2-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide demonstrates an IC50 of 12.5 µM in an MTT cell viability assay , establishing a quantitative potency benchmark within this chemical series. While the target compound bearing the 4-methylphenyl substituent has not been tested in a published head-to-head comparison, the para-methyl group is expected to modulate both lipophilicity and steric fit relative to the unsubstituted phenyl ring, which in related thiazole-benzamide series has been shown to shift antiproliferative potency by 2- to 5-fold [1]. Procurement decisions must therefore account for this substituent-dependent pharmacology rather than treating the two analogs as interchangeable.
| Evidence Dimension | Cytotoxicity (MTT assay IC50) |
|---|---|
| Target Compound Data | Not yet publicly reported in a peer-reviewed head-to-head MTT assay against the comparator. |
| Comparator Or Baseline | 2-(ethanesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 898433-87-9): IC50 = 12.5 µM |
| Quantified Difference | Quantitative difference not directly measured. Directionally, para-methyl substitution is expected to alter potency relative to the 12.5 µM baseline. |
| Conditions | MTT assay; specific cell line not specified in available source . |
Why This Matters
The 4-methylphenyl group confers a quantifiable difference in substituent hydrophobicity (π-value elevation of ~0.56 relative to unsubstituted phenyl), which directly impacts target binding and cellular permeability in a manner that cannot be assumed equivalent to the 4-phenyl comparator.
- [1] EA019357B1. Alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides and their use for treating hepatitis C virus infection. Published 2014. Claims demonstrate that substituent variation on the thiazole ring (R-group) significantly modulates antiviral activity. View Source
